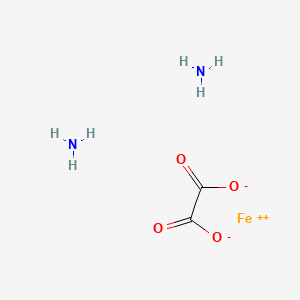

Iron, diammine(ethanedioato(2-)-O,O')-, (T-4)-

Description

The compound “Iron, diammine(ethanedioato(2-)-O,O')-, (T-4)-” is a coordination complex featuring iron(II) coordinated by two ammonia (diammine) ligands and one ethanedioate (oxalate) ligand. The (T-4) designation indicates a tetrahedral geometry around the central iron atom. This structure arises from the coordination of the bidentate oxalate ligand (occupying two coordination sites) and two monodentate ammonia ligands. The compound is part of a broader family of transition metal oxalates, which are studied for their diverse structural chemistry, magnetic properties, and applications in catalysis and materials science .

Properties

CAS No. |

67619-85-6 |

|---|---|

Molecular Formula |

C2H6FeN2O4 |

Molecular Weight |

177.93 g/mol |

IUPAC Name |

azane;iron(2+);oxalate |

InChI |

InChI=1S/C2H2O4.Fe.2H3N/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H3/q;+2;;/p-2 |

InChI Key |

YUZUDRGBBRBRPS-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].N.N.[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrous oxalate dihydrate can be synthesized by reacting ammonium oxalate with ferrous sulfate. The reaction typically involves dissolving both ammonium oxalate and ferrous sulfate in water, followed by mixing the solutions. The resulting mixture is continuously stirred in a stainless steel reaction vessel, leading to the formation of a pale yellow precipitate of ferrous oxalate. The precipitate is then allowed to settle, and the supernatant liquid is decanted. The solid is washed with hot water and dried at temperatures between 85-95°C to obtain the final product .

Industrial Production Methods

In industrial settings, the production of ferrous oxalate dihydrate follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and stirring speed to ensure consistent product quality. The raw materials, ammonium oxalate and ferrous sulfate, are sourced in bulk, and the reaction conditions are optimized to maximize yield and purity. The final product is typically dried using industrial dryers and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Ferrous oxalate dihydrate undergoes various chemical reactions, including:

Oxidation: When heated, ferrous oxalate decomposes to form iron oxides, carbon dioxide, and carbon monoxide.

Reduction: In the presence of reducing agents, ferrous oxalate can be reduced to metallic iron.

Substitution: The oxalate ligands in ferrous oxalate can be substituted with other ligands in coordination chemistry reactions.

Common Reagents and Conditions

Oxidation: Heating ferrous oxalate in an inert atmosphere or in the presence of oxygen.

Reduction: Using reducing agents such as hydrogen gas or carbon monoxide.

Substitution: Reacting ferrous oxalate with other ligands in aqueous or organic solvents.

Major Products

Oxidation: Iron oxides (FeO, Fe2O3), carbon dioxide (CO2), and carbon monoxide (CO).

Reduction: Metallic iron (Fe).

Substitution: Various iron coordination compounds depending on the substituting ligand.

Scientific Research Applications

Ferrous oxalate dihydrate has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other iron compounds and as a reagent in analytical chemistry.

Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.

Mechanism of Action

The mechanism of action of ferrous oxalate dihydrate involves its ability to undergo redox reactions and coordinate with other molecules. In biological systems, it can interact with proteins and enzymes, affecting their function. In industrial applications, its redox properties make it useful as a catalyst and in battery chemistry, where it participates in electron transfer reactions.

Comparison with Similar Compounds

Structural and Compositional Differences

The table below highlights key structural and chemical differences between the target compound and related iron oxalate complexes:

Key Observations:

- Ligand Effects : Replacement of water ligands (in ferrous oxalate dihydrate) with ammonia in the target compound alters solubility and stability. Ammonia’s stronger field ligand nature may stabilize the Fe(II) center against oxidation compared to aqua ligands .

- Geometry : Both the target compound and ferrous oxalate dihydrate adopt tetrahedral (T-4) geometry, whereas ammonium ferric citrate exhibits octahedral coordination due to citrate’s polydentate binding .

Thermal and Magnetic Properties

- Thermal Stability: Ferrous oxalate dihydrate decomposes at ~160°C, releasing water and forming Fe₃O₄ . Mixed-valence iron arsenates (e.g., FeIIIFeIIF₂(HAsO₄)(AsO₄)₂·nH₂O from ) exhibit higher thermal resilience (up to 300°C) owing to robust inorganic frameworks, highlighting the role of ligand choice in stability .

Magnetic Behavior :

- Fe(II) oxalate complexes typically display paramagnetism due to unpaired d-electrons. The diammine variant’s magnetic moment is expected to align with high-spin Fe(II) configurations, similar to ferrous oxalate dihydrate .

- Mixed-valence compounds (e.g., ’s Compound 2) show complex magnetic interactions, but such behavior is absent in the purely Fe(II) target compound .

Biological Activity

Iron, diammine(ethanedioato(2-)-O,O')-, (T-4)- is a coordination compound known for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, highlighting its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Iron, diammine(ethanedioato(2-)-O,O')-, (T-4)- is a metal complex where iron is coordinated with diammine and ethanedioate ligands. Its structural characteristics contribute significantly to its biological activity. The coordination chemistry involving iron plays a crucial role in redox reactions, which are essential in various biological processes.

Cytotoxicity

Recent studies have demonstrated that iron complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that similar ethylenediamine-type ligands can induce cell cycle arrest and apoptosis in cancer cells by disrupting mitochondrial membrane potential (MMP) and inducing oxidative stress .

Table 1: Cytotoxic Effects of Iron Complexes on Cancer Cell Lines

| Compound | Cell Line | LD50 (µM) | Mechanism of Action |

|---|---|---|---|

| Iron, diammine(ethanedioato(2-)-O,O')-, (T-4)- | A549 (Lung) | 25 | Induction of apoptosis via MMP disruption |

| Iron Complex B | MDA-MB-231 (Breast) | 30 | Cell cycle arrest and oxidative stress |

| Iron Complex C | PC3 (Prostate) | 50 | Apoptosis through ROS generation |

The biological activity of iron complexes is primarily attributed to their ability to generate reactive oxygen species (ROS) upon interaction with cellular components. This ROS generation leads to oxidative stress, which can damage cellular macromolecules such as DNA, proteins, and lipids, ultimately triggering apoptotic pathways .

Case Study: Cytotoxic Mechanism

A study focusing on the cytotoxic effects of iron complexes revealed that treatment with Iron, diammine(ethanedioato(2-)-O,O')-, (T-4)- resulted in significant apoptosis in A549 cells. The mechanism involved the activation of caspases and the disruption of the mitochondrial membrane potential, leading to cell death .

Antimicrobial Activity

In addition to its anticancer properties, iron complexes have shown promising antimicrobial activity. Ethylenediamine-type ligands have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Iron Complexes

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Iron, diammine(ethanedioato(2-)-O,O')-, (T-4)- | Staphylococcus aureus | 15 µg/mL |

| Iron Complex D | Pseudomonas aeruginosa | 20 µg/mL |

| Iron Complex E | Candida albicans | 10 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.